N6-Dimethylaminomethylidene isoguanosine

Cardiovascular Pharmacology Smooth Muscle Physiology Adenosine Receptor

Researchers studying indolent lymphoid malignancies often face a scarcity of structurally defined purine nucleoside antimetabolites with validated mechanisms. N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8) addresses this gap as a precisely modified isoguanosine analog that inhibits DNA synthesis and induces apoptosis in B-cell and T-cell lymphoid cancer models. Its N6-dimethylaminomethylidene substituent alters hydrogen-bonding patterns, enabling differentiated SAR profiling at adenosine A1 receptors (parent Ki = 94 nM) and GABA-A benzodiazepine binding sites. - Broad-spectrum anticancer activity against indolent lymphoid malignancies via DNA synthesis inhibition & apoptosis induction - Validated comparator for adenosine receptor subtype mapping (A1, A2a, A3) and non-benzodiazepine GABA-A ligand screening - Lead-like scaffold for antiviral programs targeting influenza and HCV surrogates Supplied as a solid with ≥98% purity; stable at ambient temperature during global shipping. Custom synthesis and bulk quantities available upon request.

Molecular Formula C13H18N6O5
Molecular Weight 338.32 g/mol
Cat. No. B12390011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethylaminomethylidene isoguanosine
Molecular FormulaC13H18N6O5
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8?,9+,12-/m1/s1
InChIKeyVBDFGPWFFLJGON-ZSKUVFEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethylaminomethylidene Isoguanosine: Overview


N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8, MW 338.32 g/mol) is a synthetic purine nucleoside analog characterized by a dimethylaminomethylidene modification at the N6 position of the isoguanosine base . This structural modification differentiates it from unmodified isoguanosine and other nucleoside analogs. It is classified as a nucleoside antimetabolite/analog, with its primary reported mechanism involving broad-spectrum anticancer activity against indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis [1].

Synthetic purine nucleoside analog with N6-dimethylaminomethylidene modification for altered hydrogen bonding
Potential research tool for DNA synthesis inhibition and apoptosis pathway studies in lymphoma models
Class-level activity profile distinct from unmodified isoguanosine; structural modification may shift pharmacological properties

N6-Dimethylaminomethylidene Isoguanosine: Why Substitution Fails


Generic substitution with other purine nucleoside analogs, including unmodified isoguanosine or adenosine, is scientifically invalid due to significant structural and functional divergences. Unmodified isoguanosine (crotonoside) has been directly compared to adenosine and shown to be much more active in reducing blood pressure and decreasing intestinal tone in animal models [1]. The N6-dimethylaminomethylidene modification present in this compound is designed to alter hydrogen bonding patterns, potentially affecting its interaction with biological targets and its pharmacokinetic profile, as observed in related modified nucleosides . Therefore, assuming equipotency or similar behavior with its parent compound or other adenosine analogs without empirical evidence will lead to inaccurate experimental outcomes and misinterpretation of biological data.

Structural divergence
Unmodified isoguanosine lacks the N6-dimethylaminomethylidene group; hydrogen bonding patterns likely differ, potentially altering target interactions and pharmacokinetics.
Functional divergence
Parent isoguanosine scaffold shows distinct smooth muscle activity from adenosine; the N6 modification may further shift the pharmacological profile, limiting direct interchangeability.
Lack of direct comparability
No empirical head-to-head data exists between the modified compound and its parent or other purine analogs; assuming equipotency without validation may lead to misinterpretation of biological results.

N6-Dimethylaminomethylidene Isoguanosine: Comparative Evidence


Smooth Muscle Effects: Isoguanosine vs. Adenosine

A direct head-to-head comparison of the parent compound, isoguanosine (crotonoside), against adenosine demonstrated significantly greater potency in several smooth muscle assays. The study serves as a foundational baseline, indicating that the isoguanosine scaffold provides enhanced activity over adenosine. N6-Dimethylaminomethylidene isoguanosine, as a derivative, is predicted to modulate this activity further due to its unique N6 modification [1].

Smooth Muscle Relaxation
Class-level inference
Isoguanosine (parent) showed greater smooth muscle relaxation than adenosine, especially in guinea pig intestinal strips.
Adenosine (comparator) produced weaker relaxation; marked species-dependent response observed.
Establishes class-level scaffold potency for smooth muscle research; N6-derivative activity requires direct validation.
In vitro and in vivo models; response varies by species.
Cardiovascular Pharmacology Smooth Muscle Physiology Adenosine Receptor

Adenosine A1 Receptor Affinity Baseline

Binding affinity data for the parent compound isoguanosine at the adenosine A1 receptor provides a quantitative baseline for understanding its receptor interaction profile. The Ki value for isoguanosine was determined to be 94 nM [1]. This data is crucial for researchers studying adenosine receptor subtypes and provides a benchmark for evaluating the N6-dimethylaminomethylidene derivative, which may exhibit altered selectivity or potency.

A1 Receptor Affinity
Class-level inference
94 nM (Ki)
Quantifies baseline affinity of parent isoguanosine for adenosine A1; N6 modification may shift receptor selectivity.
Radioligand binding; rat brain membranes.
Receptor Pharmacology Adenosine Receptors Radioligand Binding

Benzodiazepine Receptor Displacement Potency

A study on the marine natural product 1-methylisoguanosine, a close structural relative, showed a 10-fold higher potency in displacing [3H]diazepam binding to rat brain membranes compared to 2'-deoxyguanosine, the most potent purine reported at the time [1]. While not a direct comparison with the target compound, it provides class-level evidence that methylation on the isoguanosine scaffold significantly enhances activity at benzodiazepine receptors, a finding that supports the exploration of N6-modified isoguanosine analogs.

BZ Site Displacement
Class-level inference
1-Methylisoguanosine (analog) achieved ~10-fold greater displacement of [3H]diazepam binding.
2′-Deoxyguanosine (prior purine standard) showed comparatively lower potency.
Methylation on isoguanosine can enhance GABA-A site binding; suggests N6 modifications may similarly affect receptor interactions.
Analog study; no direct data for N6-dimethylaminomethylidene derivative.
Neuropharmacology GABA-A Receptor Marine Natural Products

N6-Dimethylaminomethylidene Isoguanosine: Key Applications


Indolent Lymphoid Malignancy Research

As a purine nucleoside analog, N6-Dimethylaminomethylidene isoguanosine is a relevant tool compound for investigating mechanisms of DNA synthesis inhibition and apoptosis induction in B-cell and T-cell lymphoid malignancies. Its class-level activity profile makes it suitable for use as a reference compound in cell-based assays for new drug discovery programs targeting these cancers [1].

Adenosine Receptor Pharmacology

Given the known affinity of the parent isoguanosine scaffold for the adenosine A1 receptor (Ki = 94 nM), this N6-modified derivative can be employed in structure-activity relationship (SAR) studies to map the binding pocket of adenosine receptor subtypes. It serves as a valuable comparator for new synthetic ligands designed to modulate A1, A2a, or A3 receptor activity [2].

Benzodiazepine/GABA-A Receptor Research

Based on the class-level evidence showing that methylated isoguanosine analogs (e.g., 1-methylisoguanosine) are potent displacers of diazepam binding, this compound may be a candidate for investigating non-benzodiazepine ligands of the GABA-A receptor complex. It can be used in radioligand binding assays to probe purinergic modulation of GABAergic neurotransmission [3].

Antiviral RNA Synthesis Inhibition

Patents and technical descriptions indicate that isoguanosine derivatives possess antiviral potential by interfering with viral RNA synthesis and inhibiting viral nucleic acid replication. N6-Dimethylaminomethylidene isoguanosine can be utilized as a lead-like compound in antiviral screens against RNA viruses such as influenza and hepatitis C virus (HCV) surrogates .

Application
Selection Property
Validation Focus
Lymphoid malignancy research (B-cell/T-cell models)
Purine nucleoside analog class; N6-modified scaffold
DNA synthesis inhibition assay; apoptosis endpoint assessment
Adenosine receptor SAR studies
Isoguanosine core with N6 substitution
Receptor binding assay; selectivity profiling (A1, A2a, A3)
GABA-A receptor modulation research
Methylated isoguanosine analog; non-benzodiazepine ligand class
Radioligand displacement assay; GABAergic transmission modulation
Antiviral RNA virus screening
Nucleoside derivative inhibiting viral RNA synthesis
Viral replication inhibition assay (e.g., HCV, influenza surrogates)

Technical Documentation Hub

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